Welcome to the BenchChem Online Store!
molecular formula C13H19NO2 B8430945 2-(N-propyl)amino-6,7-dihydroxytetraline

2-(N-propyl)amino-6,7-dihydroxytetraline

Cat. No. B8430945
M. Wt: 221.29 g/mol
InChI Key: JUVFEAWAHOKEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05962525

Procedure details

2-(N-propyl)amino-6,7 dimethoxy tetraline (prepared as described in Example 2 of the Italian patent 48779 A/86-23/12/1986) (6.6 g; 0.026 moles) were dissolved in 33 ml of 47% HBr and the resulting solution was kept at the reflux temperature overnight. Subsequently the solution was concentrated under vacuum and the residue was repeatedly washed with acetone to eliminate the excess amount of bromide acid. 8 g of a solid residue was obtained that was used as such in the following step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([O:17]C)=[C:10]([O:15]C)[CH:11]=2)[CH2:6]1)[CH2:2][CH3:3]>Br>[CH2:1]([NH:4][CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([OH:17])=[C:10]([OH:15])[CH:11]=2)[CH2:6]1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC1CC2=CC(=C(C=C2CC1)OC)OC
Step Two
Name
Quantity
33 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at the reflux temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently the solution was concentrated under vacuum
WASH
Type
WASH
Details
the residue was repeatedly washed with acetone

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC1CC2=CC(=C(C=C2CC1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.